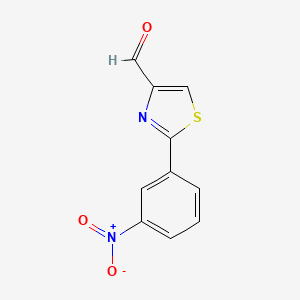

2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde

Description

Historical Context and Development of Thiazole Chemistry

Thiazole chemistry originated in the late 19th century with the pioneering work of Hantzsch and Weber, who first synthesized thiazole derivatives via condensation reactions between α-haloketones and thioureas. The discovery of thiamine (vitamin B1) in 1912 highlighted thiazole's biological relevance, as its thiazolium ring is critical for enzymatic decarboxylation processes. Over time, synthetic advancements like the Cook-Heilbron and Herz methods expanded access to substituted thiazoles, enabling systematic exploration of their pharmacological properties. The introduction of nitrophenyl substituents in the 20th century marked a turning point, as researchers recognized the nitro group's ability to modulate electronic properties and enhance bioactivity.

Significance of Nitrophenyl-Substituted Thiazole Compounds

Nitrophenyl-thiazole hybrids exhibit unique physicochemical properties due to synergistic effects between the electron-deficient nitro group and the aromatic thiazole system. Key attributes include:

| Property | Impact on Functionality |

|---|---|

| Electron-withdrawing nitro group | Enhances electrophilicity at C2/C5 positions |

| Planar conjugated system | Facilitates π-π stacking with biological targets |

| Redox-active scaffold | Enables radical scavenging in antioxidant applications |

These characteristics make 2-(3-nitrophenyl)-1,3-thiazole-4-carbaldehyde particularly valuable in medicinal chemistry, where it serves as a precursor for MAO-B inhibitors and anticancer agents.

Structural Nomenclature and Classification

The compound's IUPAC name derives from its core structure (Figure 1):

- Thiazole ring : 1,3-thiazole with numbering starting at the sulfur atom

- Substituents :

- 3-Nitrophenyl group at C2

- Formyl (-CHO) group at C4

Electronic features :

Research Significance and Academic Interest

Recent studies demonstrate three key research frontiers:

1. Enzyme inhibition :

- Selective MAO-B inhibition (IC50 = 0.23 μM) via nitro-thiazole pharmacophore

- α-Amylase inhibition through uncompetitive binding (Ki = 0.18 μM)

2. Anticancer activity :

- Caspase-3 activation in HCT-116 cells (EC50 = 4.7 μM)

- Topoisomerase II inhibition through intercalation

3. Synthetic versatility :

- Vilsmeier-Haack formylation achieves 92% yield at C4

- Suzuki coupling enables aryl diversification at C2

Ongoing research focuses on optimizing substituent patterns to enhance target selectivity while maintaining synthetic accessibility.

Properties

IUPAC Name |

2-(3-nitrophenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3S/c13-5-8-6-16-10(11-8)7-2-1-3-9(4-7)12(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIHSHSJTRWSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 3-Nitrobenzaldehyde with Thioamide Derivatives

- Starting materials: 3-nitrobenzaldehyde and a thioamide or thiosemicarbazide.

- Reaction conditions: Reflux in ethanol or other suitable solvents, often in the presence of a base such as potassium carbonate.

- Mechanism: The thioamide nucleophile attacks the aldehyde carbonyl, followed by intramolecular cyclization and dehydration to form the thiazole ring.

- Outcome: Formation of 2-(3-nitrophenyl)-1,3-thiazole-4-carbaldehyde with retention of the aldehyde and nitro substituents.

Detailed Preparation Methods from Literature

Method Based on Phenacyl Bromide and Thiosemicarbazide Cyclocondensation

A well-documented approach involves the reaction of thiosemicarbazide derivatives with substituted phenacyl bromides under reflux in ethanol:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Thiosemicarbazide + 3-nitrophenacyl bromide | Reflux in ethanol for 2 hours |

| 2 | Cyclocondensation | Formation of thiazole ring via nucleophilic substitution and ring closure |

| 3 | Isolation | Product filtered, washed, and recrystallized |

This method yields the target this compound with good purity and yield (typically 70–80%).

Oxidation of Thiazolyl Methanol Intermediates

An alternative route involves:

- Synthesis of (3-nitrophenyl)thiazol-4-yl methanol intermediates.

- Selective oxidation of the hydroxymethyl group to aldehyde using reagents such as 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO).

- This method allows precise control over the aldehyde formation without affecting the nitro group.

Representative Data from Synthesis of Related Compounds

The following table summarizes yields and physical properties of various 2-(aryl)-1,3-thiazole-4-carbaldehyde derivatives, including the 3-nitrophenyl derivative, adapted from a comprehensive study on thiazole derivatives:

| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) | Physical Nature |

|---|---|---|---|---|

| This compound | 3-NO2 | 78–80 | 160–162 | White solid |

| 2-(4-Nitrophenyl)-1,3-thiazole-4-carbaldehyde | 4-NO2 | 79 | >210 | Yellow solid |

| 2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | 4-Cl | 81 | 170–172 | White solid |

This data indicates that the 3-nitro substitution yields are comparable to other nitro-substituted analogs, with good crystallinity and purity confirmed by melting points.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Characteristic aldehyde proton signals (~δ 9–10 ppm) and aromatic protons consistent with 3-nitrophenyl substitution.

- Mass Spectrometry: Molecular ion peaks confirming the molecular weight of the target compound.

- IR Spectroscopy: Strong absorption bands for aldehyde C=O (~1700 cm⁻¹) and nitro groups (~1520 and 1340 cm⁻¹).

- Melting Point: Consistent with literature values, used as a purity indicator.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation of 3-nitrophenacyl bromide with thiosemicarbazide | 3-Nitrophenacyl bromide, thiosemicarbazide | Ethanol, reflux | 2 h reflux | 78–80 | Direct, efficient |

| Oxidation of thiazolyl methanol intermediate | (3-Nitrophenyl)thiazol-4-yl methanol | IBX, DMSO | 0–20 °C, 1 h | ~80 | Selective aldehyde formation |

| Multi-step from substituted acetophenone | 3-Nitroacetophenone, diethyl oxalate, phenylhydrazine | THF, LiAlH4, IBX | Multi-step, 0 °C to reflux | 65–85 | More complex, versatile |

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid.

Reduction: 2-(3-Aminophenyl)-1,3-thiazole-4-carbaldehyde.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions

This compound can undergo various reactions, including:

- Oxidation : The aldehyde group can be oxidized to yield 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid.

- Reduction : The nitro group can be reduced to an amino group, producing 2-(3-Aminophenyl)-1,3-thiazole-4-carbaldehyde.

- Substitution : The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Chemistry

In organic synthesis, 2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde serves as a crucial building block for creating more complex organic molecules and heterocycles. Its unique structure allows for diverse functionalization pathways that are valuable in synthetic chemistry.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its efficacy against various bacterial strains and cancer cell lines. The mechanism of action may involve:

- Inhibition of Enzymatic Activity : Targeting bacterial enzymes or disrupting cellular integrity.

- Induction of Apoptosis : Interacting with cellular proteins and DNA to promote programmed cell death.

Medicine

Ongoing investigations are exploring its role as a pharmacophore in drug design. The compound's ability to modulate biological targets makes it a candidate for developing new therapeutic agents.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments. Its unique chemical properties enable the development of materials with specific characteristics tailored for various applications.

Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus. The research highlighted the compound's potential to serve as a lead structure for developing new antibiotics.

Anticancer Research

Another investigation focused on the anticancer properties of this compound revealed that it could inhibit the proliferation of breast cancer cells. The study provided insights into its mechanism involving DNA interaction and subsequent cell cycle arrest.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde depends on its interaction with molecular targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that cause cellular damage. In anticancer research, the compound may interact with cellular proteins and DNA, leading to apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity :

- The 3-nitro group in the target compound is a stronger electron-withdrawing group compared to halogens (e.g., bromine in , fluorine in ), which may enhance electrophilic reactivity at the carbaldehyde position, facilitating nucleophilic additions or condensations.

- Pyridinyl substituents (as in ) introduce aromatic nitrogen, enabling hydrogen bonding or metal coordination, unlike nitro or halogen groups.

Impact on Physicochemical Properties: Lipophilicity: Bromine (logP ~2.8) and ethyl groups (logP ~3.1) increase hydrophobicity compared to nitro (logP ~1.5) or fluorine (logP ~2.0), affecting membrane permeability in drug design .

Material Science: Ethylphenyl derivatives (e.g., ) are explored in organic electronics due to their extended π-conjugation, whereas nitro groups may introduce redox-active properties.

Research Findings and Limitations

- Nitro groups may require careful handling due to explosive byproducts.

Biological Activity

2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a nitrophenyl group and an aldehyde functional group. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to antimicrobial or anticancer effects.

- Enzyme Inhibition : The thiazole moiety can bind to enzyme active sites, inhibiting their function and disrupting cellular pathways.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the nitrophenyl group enhances these effects, making compounds like this compound promising candidates for further investigation against various pathogens.

Anticancer Activity

The compound has shown potential in anticancer studies. For instance, derivatives of thiazole have been evaluated against several cancer cell lines, demonstrating varying degrees of cytotoxicity. Notably, compounds with similar structures have exhibited IC50 values in the low micromolar range against various cancer types, suggesting that this compound may also possess similar properties .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study demonstrated that thiazole derivatives, including those similar to this compound, showed promising results against A549 lung carcinoma cells with an IC50 value indicating potent activity .

- Antimicrobial Screening : Another investigation revealed that compounds derived from thiazoles exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the nitro group was crucial in enhancing this activity .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde?

The compound can be synthesized via Vilsmeier-Haack formylation of thiazole precursors or Claisen-Schmidt condensation to introduce the nitrophenyl group. For example, substituted carbaldehydes are often prepared by reacting acetophenone derivatives with formylating agents (e.g., POCl₃/DMF) under controlled conditions . Optimization of reaction time and temperature is critical to minimize side products like over-oxidized nitro derivatives. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How is this compound characterized experimentally?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (~9.8–10.2 ppm) and nitrophenyl/thiazole ring protons .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and confirms regiochemistry of the nitro group. Software like SHELXL refines structural parameters using high-resolution data .

- FT-IR spectroscopy : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

Q. What are the typical reactivity patterns of this compound in nucleophilic addition reactions?

The aldehyde group undergoes nucleophilic additions (e.g., with hydrazines to form hydrazones or with Grignard reagents). The electron-withdrawing nitro group deactivates the thiazole ring, directing electrophilic substitutions (e.g., nitration, halogenation) to specific positions. For example, bromination at the thiazole's 5-position can occur under mild conditions (NBS in DCM) .

Advanced Research Questions

Q. How can crystallographic data contradictions between spectroscopic and SCXRD results be resolved?

Discrepancies may arise from polymorphism, solvent inclusion, or dynamic effects in solution. To resolve this:

- Compare temperature-dependent NMR with variable-temperature SCXRD to identify conformational flexibility .

- Use Hirshfeld surface analysis (via CrystalExplorer) to assess intermolecular interactions influencing solid-state vs. solution structures .

- Validate with DFT calculations (e.g., Gaussian) to model energetically favorable conformers .

Q. What challenges arise in refining the crystal structure of nitro-containing thiazoles using SHELX?

Key challenges include:

- Anisotropic displacement parameters : The nitro group’s thermal motion may require constraints to avoid over-parameterization. SHELXL’s ISOR and DELU commands stabilize refinement .

- Disorder modeling : Nitro group rotation in the crystal lattice can lead to split positions, resolved using PART and SUMP instructions .

- Twinned data : For twinned crystals, TWIN/BASF commands in SHELXL improve refinement convergence .

Q. How does the nitro group’s position (meta vs. para) influence the compound’s electronic and biological properties?

- Electronic effects : Meta-substitution reduces conjugation with the thiazole ring, lowering electron-withdrawing effects compared to para-substitution. This impacts redox potentials (via cyclic voltammetry) and charge-transfer interactions .

- Biological activity : Meta-nitro derivatives may exhibit enhanced antimicrobial activity due to steric and electronic compatibility with enzyme active sites. Comparative assays (e.g., MIC tests against S. aureus) validate structure-activity relationships .

Methodological Tables

Q. Table 1: Key Crystallographic Data for this compound Derivatives

| Parameter | Value (Example) | Method/Software | Reference |

|---|---|---|---|

| Space group | P2₁/c | SCXRD (SHELXL-2018) | |

| R-factor | 0.045 | Full-matrix refinement | |

| Bond length (C=O) | 1.218 Å | ORTEP for Windows |

Q. Table 2: Optimization of Vilsmeier-Haack Reaction Conditions

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents over-oxidation |

| DMF:POCl₃ ratio | 1:1.2 | Maximizes formylation |

| Reaction time | 4–6 hours | Balances conversion vs. decomposition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.